molecular formula C21H31ClN2O B1683830 Viminol CAS No. 21363-18-8

Viminol

Cat. No.: B1683830
CAS No.: 21363-18-8
M. Wt: 362.9 g/mol
InChI Key: ZILPIBYANAFGMS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Viminol is an opioid analgesic . The primary targets of opioids like this compound are the opioid receptors in the central nervous system and the gastrointestinal tract . These receptors play a crucial role in pain perception and relief .

Mode of Action

This compound has six different stereoisomers, each with varying properties . The 1S-(R,R)-disecbutyl isomer is a μ-opioid full agonist, which means it binds to and activates the μ-opioid receptors, leading to analgesic effects . The 1S-(S,S)-disecbutyl isomer, on the other hand, is an antagonist .

Biochemical Pathways

Like other opioids, it is likely to affect the release of neurotransmitters such as dopamine and endorphins, which are involved in pain perception and reward pathways .

Pharmacokinetics

A study on a related compound, 2f-viminol, found that its primary metabolites were n-dealkylation (sec-butyl) + hydroxylation and n-dealkylation (sec-butyl) . These metabolites should be confirmed in authentic samples .

Result of Action

This compound has both antitussive (cough suppressing) and analgesic (pain reducing) effects . It also has additional effects similar to other opioids, including sedation and euphoria . Since this compound is supplied as a racemic mixture of agonist and antagonist isomers, the abuse potential and respiratory depression tend to be less than that of μ-opioid full agonist drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of any medication can be influenced by factors such as the patient’s overall health, the presence of other medications, and individual genetic variations .

Biochemical Analysis

Biochemical Properties

Viminol interacts with various enzymes and proteins in the body. It has six different stereoisomers, four of which are inactive . The 1S-(R,R)-disecbutyl isomer is a μ-opioid full agonist around 5.5 times more potent than morphine . The nature of these interactions is primarily through the opioid receptors in the nervous system, which are proteins that bind opioids.

Cellular Effects

This compound, like other opioids, has significant effects on various types of cells, particularly neurons in the central nervous system. It influences cell function by binding to opioid receptors, which are G protein-coupled receptors that inhibit the release of neurotransmitters . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to opioid receptors in the brain. The 1S-(R,R)-disecbutyl isomer of this compound is a μ-opioid full agonist . This means it binds to the μ-opioid receptor and activates it, leading to the analgesic effects. This activation can also lead to changes in gene expression within the cells.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are similar to other opioids. It is classified as a novel opioid, with effects similar to heroin and fentanyl . Adverse events, including deaths, have been reported in the literature .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Like other opioids, it has a threshold effect, where a minimum dose is needed to see an effect. At high doses, toxic or adverse effects can occur .

Properties

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN2O/c1-5-16(3)24(17(4)6-2)15-21(25)20-12-9-13-23(20)14-18-10-7-8-11-19(18)22/h7-13,16-17,21,25H,5-6,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILPIBYANAFGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864987
Record name 1-{1-[(2-Chlorophenyl)methyl]-1H-pyrrol-2-yl}-2-[di(butan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21363-18-8
Record name Viminol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21363-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Viminol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021363188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viminol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13353
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-{1-[(2-Chlorophenyl)methyl]-1H-pyrrol-2-yl}-2-[di(butan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Viminol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIMINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPV54G6XBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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